5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s systematic IUPAC name, 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride , reflects its core structure and substituents. The pyrazolo[1,5-a]pyridine bicyclic system consists of a pyrazole ring fused to a pyridine ring at positions 1 and 5-a, respectively. The prefix 4H,5H,6H,7H denotes partial hydrogenation across the pyridine ring, generating a tetrahydro derivative. The dimethylamino methyl group at position 5 and the carboxylic acid moiety at position 3 complete the substitution pattern, while the hydrochloride salt form arises from protonation of the dimethylamino group.
The CAS Registry Number 1779124-74-1 uniquely identifies this compound in chemical databases. Synonyms include EN300-180455 and 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicacidhydrochloride , which emphasize its functional groups and salt form.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1779124-74-1 |
| Molecular Formula | C₁₁H₁₈ClN₃O₂ |
| IUPAC Name | 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
| Synonyms | EN300-180455, 1803586-02-8 |
Molecular Architecture: Pyrazolo[1,5-a]pyridine Core Modifications
The molecular architecture centers on the pyrazolo[1,5-a]pyridine bicyclic system, which combines a five-membered pyrazole ring with a six-membered partially hydrogenated pyridine ring. The pyrazole moiety (positions 1–3) features two adjacent nitrogen atoms, while the pyridine ring (positions 5–7) includes one nitrogen atom and three saturated carbon centers (4H,5H,6H,7H).
Key structural modifications include:
- Position 3 : A carboxylic acid group (-COOH), which enhances polarity and enables salt formation.
- Position 5 : A dimethylamino methyl substituent (-CH₂N(CH₃)₂), introducing a tertiary amine capable of hydrochloride salt formation.
- Hydrochloride Salt : The dimethylamino group protonates to form a quaternary ammonium ion, paired with a chloride counterion.
Figure 1: Structural Features
Cl⁻
│
[H₃C]₂N⁺-CH₂
│
│ O
│ ║
Pyrazolo[1,5-a]pyridine-C-OH
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insights into conformational preferences. The partially hydrogenated pyridine ring likely adopts a boat or chair conformation , minimizing steric strain. The dimethylamino methyl group at position 5 may orient axially or equatorially relative to the bicyclic system, influencing hydrogen bonding with the carboxylic acid group.
In the hydrochloride form, ionic interactions between the protonated dimethylamino group and chloride ion stabilize the crystal lattice. The carboxylic acid group can participate in intramolecular hydrogen bonding with adjacent nitrogen atoms, further rigidifying the structure.
Comparative Structural Analysis with Related Pyrazolopyridine Derivatives
Comparative analysis highlights distinct features of this compound against related derivatives:
Table 2: Structural Comparison
Key differences include:
- Core Heterocycle : The target compound’s bicyclic pyrazolo[1,5-a]pyridine system contrasts with monocyclic pyrazoles or pyrazolo[1,5-a]pyrimidines.
- Substituent Complexity : The dimethylamino methyl and carboxylic acid groups enable dual functionality (basic and acidic sites), unlike simpler halogen or alkyl substituents.
- Salt Formation : The hydrochloride salt enhances solubility compared to neutral analogs.
Properties
Molecular Formula |
C11H18ClN3O2 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-13(2)7-8-3-4-14-10(5-8)9(6-12-14)11(15)16;/h6,8H,3-5,7H2,1-2H3,(H,15,16);1H |
InChI Key |
YCZZLRCWFVXLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCN2C(=C(C=N2)C(=O)O)C1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves multiple steps. One common method includes the reaction of pyrazolo[1,5-a]pyridine with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group, using reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound shares structural motifs with several pyrazolo-pyridine derivatives. Key comparisons include:
Key Observations :
- Substituent Effects: The target compound’s dimethylamino-methyl group likely enhances water solubility compared to methyl-substituted analogs (e.g., 4-methyl or 7-methyl derivatives) .
- Salt Formation : The hydrochloride salt in the target compound contrasts with neutral carboxylic acid forms in analogs, improving crystallinity and stability.
Biological Activity
5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (CAS No. 1803591-05-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉Cl₂N₃O₂
- Molecular Weight : 296.19 g/mol
- CAS Number : 1803591-05-0
- Purity : Typically >95%
Synthesis
The compound can be synthesized through various methods involving the modification of pyrazolo[1,5-a]pyridine derivatives. The synthesis typically includes reactions that introduce the dimethylaminomethyl group and the carboxylic acid functionality.
Antitumor Activity
Recent studies have indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibition of PI3K signaling pathways critical for cancer cell proliferation. The IC50 values for these compounds often range in the low micromolar range, indicating potent activity against various cancer cell lines .
The proposed mechanism of action for 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves:
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : The compound may induce programmed cell death in malignant cells through activation of apoptotic pathways.
Study 1: In Vitro Evaluation
In a study examining the cytotoxic effects on human cancer cell lines, 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid was evaluated for its ability to inhibit cell proliferation. Results indicated an IC50 value of approximately 0.47 µM against specific cancer types .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.47 | PI3K inhibition |
| MCF7 (Breast) | 0.56 | Apoptosis induction |
Study 2: In Vivo Analysis
In vivo studies conducted on murine models demonstrated significant tumor reduction when treated with this compound compared to control groups. The treatment led to a marked decrease in tumor volume and weight over a defined treatment period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
